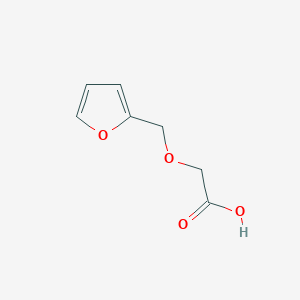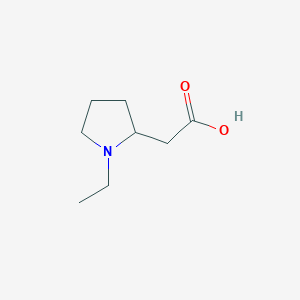
2-(1-Ethylpyrrolidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpyrrolidin-2-yl)acetic acid is a versatile compound with significant applications in scientific research. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in drug synthesis and the study of neurological disorders due to its unique properties.
Méthodes De Préparation
The synthesis of 2-(1-Ethylpyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis of the desired compound .
Analyse Des Réactions Chimiques
2-(1-Ethylpyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its biological activity. The compound’s effects are mediated through its binding to enantioselective proteins, which influences its pharmacological profile .
Comparaison Avec Des Composés Similaires
2-(1-Ethylpyrrolidin-2-yl)acetic acid can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific stereochemistry, make it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-(1-ethylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
Clé InChI |
ZYASHUWJTBAWCM-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


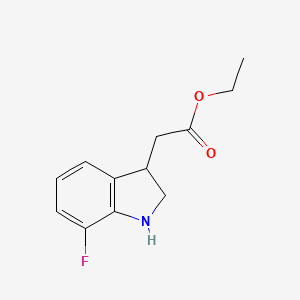

![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12977059.png)
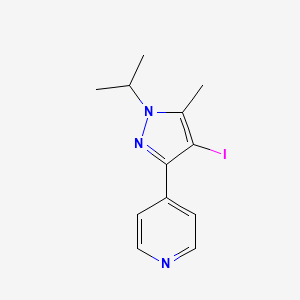
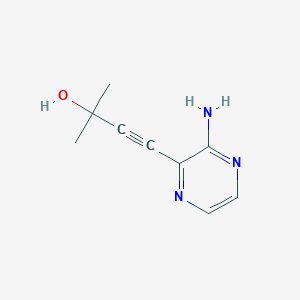
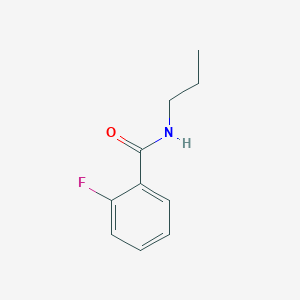
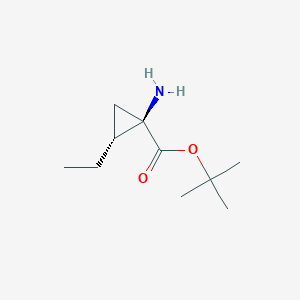
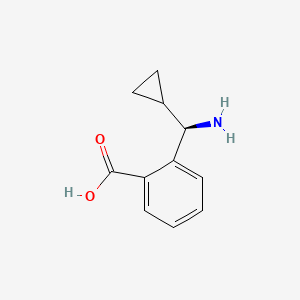
![tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12977099.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate](/img/structure/B12977102.png)
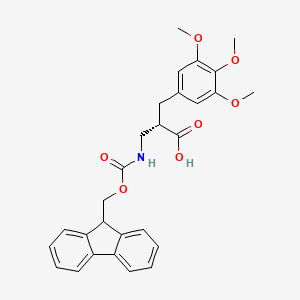

![7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12977127.png)
